Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Pyridazinone building block Regiochemistry Medicinal chemistry scaffold

Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate (CAS 1346697-92-4) is a pyridazinone-based small-molecule building block featuring a 6-oxo-1,6-dihydropyridazin-4-yl core linked via an ether oxygen to an ethyl acetate moiety (molecular formula C8H10N2O4, molecular weight 198.18 g/mol). The compound belongs to the broader class of pyridazinone derivatives, which have been extensively explored as phosphodiesterase 4 (PDE4) inhibitors and as scaffolds in medicinal chemistry.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 1346697-92-4
Cat. No. B11903082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
CAS1346697-92-4
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC(=O)NN=C1
InChIInChI=1S/C8H10N2O4/c1-2-13-8(12)5-14-6-3-7(11)10-9-4-6/h3-4H,2,5H2,1H3,(H,10,11)
InChIKeyXROOPNANYRKETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate (CAS 1346697-92-4): Procurement-Relevant Physicochemical and Structural Profile


Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate (CAS 1346697-92-4) is a pyridazinone-based small-molecule building block featuring a 6-oxo-1,6-dihydropyridazin-4-yl core linked via an ether oxygen to an ethyl acetate moiety (molecular formula C8H10N2O4, molecular weight 198.18 g/mol) [1]. The compound belongs to the broader class of pyridazinone derivatives, which have been extensively explored as phosphodiesterase 4 (PDE4) inhibitors and as scaffolds in medicinal chemistry [2]. Its computed XLogP3 of -0.2 [1] indicates moderate hydrophilicity, positioning it as a versatile intermediate for further derivatization. Unlike many pyridazinone analogs that bear substituents at the 3-position, this compound carries the oxyacetate group at the 4-position, a regiochemical feature that can alter both reactivity and biological target engagement profiles.

Why Generic Pyridazinone Substitution Is Insufficient: The Case for Specifying Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate


Pyridazinone derivatives are not interchangeable because subtle variations in substitution pattern, ester group, and regiochemistry can drastically alter physicochemical properties, synthetic accessibility, and biological activity [1]. The target compound differs from its closest analogs in three critical ways: (i) the 4-oxyacetate linkage versus direct C-acetate or 3-oxyacetate connectivity, which influences ring electronics and metabolic stability; (ii) the ethyl ester moiety, which modulates lipophilicity and prodrug potential compared to methyl ester or free acid forms; and (iii) the absence of additional ring substituents (e.g., chlorine at position 5), which preserves a clean scaffold for further functionalization. Generic or in-class substitution without considering these differences can lead to divergent reactivity in downstream synthesis or altered biological profiles [2]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in key selection-relevant parameters.

Quantitative Differentiation Evidence for Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate Versus Closest Analogs


Regiochemical Differentiation: 4-Oxyacetate vs. 3-Acetate Connectivity Impacts Molecular Weight and Hydrogen-Bonding Capacity

The target compound bears the oxyacetate moiety at the pyridazinone 4-position via an ether linkage, whereas the commercially available analog ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate (CAS 1674399-54-2) features a direct C–C bond at the 3-position. This fundamental connectivity difference results in a higher molecular weight (198.18 vs. 182.18 g/mol) and an additional hydrogen-bond acceptor for the 4-oxyacetate derivative [1][2]. The 4-oxyacetate regiochemistry has been highlighted in patent literature as a preferred scaffold for PDE4 inhibitor development, as the ether oxygen can participate in key interactions with the enzyme active site [3].

Pyridazinone building block Regiochemistry Medicinal chemistry scaffold

Ester Group Lipophilicity Tuning: Ethyl Ester vs. Methyl Ester XLogP3 Comparison

The ethyl ester of the target compound (XLogP3 = -0.2) is more lipophilic than its methyl ester counterpart methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate (CAS 1346697-91-3; MW 184.15 g/mol; XLogP3 = -0.5, PubChem computed [1][2]). This 0.3 log unit increase in computed lipophilicity stems from the additional methylene unit in the ethyl group. In PDE4 inhibitor series, increased lipophilicity has been correlated with improved cell permeability and oral bioavailability [3].

Lipophilicity optimization Prodrug design Pyridazinone esters

Class-Level Evidence: Pyridazinone 4-Oxyacetate Scaffold in PDE4 Inhibition

Although no direct head-to-head IC50 data are publicly available for this specific compound, patent literature explicitly claims the 6-oxo-1,6-dihydropyridazin-4-yl scaffold as a privileged PDE4 inhibitory pharmacophore [1]. In closely related pyridazinone series, 4,5-dihydropyridazinone derivatives have demonstrated PDE4 IC50 values in the low nanomolar to sub-micromolar range (pIC50 7.0–8.7) [2]. The 4-oxyacetate substitution pattern is hypothesized to mimic the catechol ether motif found in potent PDE4 inhibitors like rolipram, providing a synthetic handle for further optimization [3].

PDE4 inhibition Pyridazinone pharmacophore Anti-inflammatory scaffold

Synthetic Versatility: Absence of Ring Substituents Enables Divergent Functionalization

Unlike the 5-chloro analog ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate (CAS 1346697-66-2), which bears a chlorine substituent that limits further electrophilic aromatic substitution, the target compound possesses an unsubstituted pyridazinone ring, offering greater flexibility for late-stage diversification [1]. The chlorine substituent in the analog increases molecular weight (232.63 vs. 198.18 g/mol) and introduces a permanent electron-withdrawing group that cannot be easily removed, whereas the target compound provides a cleaner scaffold for iterative SAR exploration .

Synthetic intermediate Scaffold diversification Pyridazinone derivatization

Optimal Procurement-Driven Application Scenarios for Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate


PDE4 Inhibitor Lead Generation and SAR Exploration

Based on its patent-claimed PDE4 inhibitory scaffold [1], this compound serves as an ideal starting point for structure-activity relationship (SAR) studies targeting inflammatory diseases such as asthma and COPD. Its unsubstituted ring and 4-oxyacetate regiochemistry allow systematic exploration of substituent effects at positions 3, 5, and the ester moiety, while the ethyl ester provides a baseline lipophilicity that can be tuned (XLogP3 = -0.2) [2].

Prodrug Strategy Development Utilizing the Ethyl Ester Moiety

The ethyl ester group offers a balance of lipophilicity and hydrolytic susceptibility that is well-suited for prodrug design. Compared to the methyl ester analog (XLogP3 = -0.5), the ethyl ester's higher lipophilicity (ΔXLogP3 = +0.3) may enhance passive membrane permeability, while still being cleavable by esterases to release the active carboxylic acid [1][2]. This property supports its use in oral bioavailability optimization programs.

Divergent Synthesis of Pyridazinone-Focused Compound Libraries

The absence of pre-installed ring substituents (e.g., no chlorine at position 5) makes this compound a versatile intermediate for parallel synthesis of diverse pyridazinone libraries [1]. Medicinal chemistry teams can employ this scaffold for late-stage functionalization via electrophilic aromatic substitution, cross-coupling, or nucleophilic displacement to generate hundreds of analogs from a single building block [2].

Physicochemical Benchmarking in Computational Chemistry and Property Prediction

With its well-defined computed properties (MW 198.18, XLogP3 -0.2, 5 H-bond acceptors) [1], this compound can serve as a calibration standard or reference molecule in computational models for predicting ADMET properties of pyridazinone-based drug candidates. Its moderate hydrophilicity and low molecular weight place it in favorable drug-like chemical space for lead optimization.

Quote Request

Request a Quote for Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.